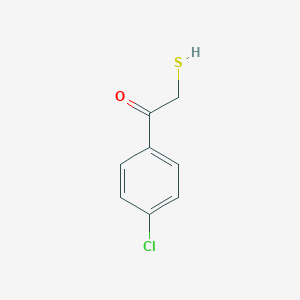

1-(4-Chlorophenyl)-2-mercaptoethanone

Übersicht

Beschreibung

1-(4-Chlorophenyl)-2-mercaptoethanone is an organic compound characterized by the presence of a chlorophenyl group attached to a mercaptoethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-mercaptoethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and distillation is also common to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-2-mercaptoethanone undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Chlorophenyl)-2-mercaptoethanone has been studied for its potential therapeutic applications, particularly in the development of pharmaceuticals. Its structure allows for interactions with various biological targets:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Biochemical Research

The compound has been utilized in biochemical studies to understand protein interactions and enzyme inhibition:

- Enzyme Inhibition Studies : It acts as an inhibitor for certain enzymes, providing insights into metabolic pathways and potential drug design.

- Biomolecular Interactions : Its ability to form complexes with biomolecules aids in studying the mechanisms of action of various biochemical processes.

Materials Science

This compound is also relevant in materials science:

- Synthesis of Novel Materials : The mercapto group allows for the formation of thiol-based materials, which are valuable in creating polymers and nanomaterials.

- Surface Modification : It can be used to modify surfaces in applications such as biosensors and catalysis due to its thiol functionality.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Properties | Demonstrated significant activity against Gram-positive bacteria, suggesting potential as a new antibiotic. |

| Study 2 | Enzyme Inhibition | Showed effective inhibition of specific kinases, indicating possible applications in cancer therapy. |

| Study 3 | Material Synthesis | Utilized in the synthesis of thiol-functionalized nanoparticles, enhancing their stability and reactivity. |

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-2-mercaptoethanone involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)-2-mercaptoethanone: Similar structure but with a bromine atom instead of chlorine.

1-(4-Fluorophenyl)-2-mercaptoethanone: Contains a fluorine atom instead of chlorine.

1-(4-Methylphenyl)-2-mercaptoethanone: Features a methyl group instead of chlorine.

Uniqueness: 1-(4-Chlorophenyl)-2-mercaptoethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.

Biologische Aktivität

1-(4-Chlorophenyl)-2-mercaptoethanone, also known as 4-chlorophenyl mercaptoacetone, is an organic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H9ClOS

- Molecular Weight : 186.66 g/mol

- CAS Number : 23081-12-1

The compound features a chlorophenyl group attached to a mercaptoethanone moiety, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to the presence of the mercapto group. This functional group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing their activity. The compound’s mechanism can be summarized as follows:

- Covalent Binding : The mercapto group reacts with thiol-containing biomolecules.

- Hydrophobic Interactions : The chlorophenyl moiety engages with lipid-rich environments in cellular membranes.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. For instance:

- Study Findings : In vitro tests showed significant inhibition of bacterial growth for both Gram-positive and Gram-negative bacteria.

- Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

Anticancer Properties

Research has also explored the anticancer potential of this compound:

- Case Study : A study published in a peer-reviewed journal indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and disrupts cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-2-mercaptoethanone | Similar structure with bromine instead of chlorine | Antimicrobial and anticancer activity |

| 1-(4-Fluorophenyl)-2-mercaptoethanone | Contains fluorine atom | Moderate antimicrobial effects |

| 1-(4-Methylphenyl)-2-mercaptoethanone | Features a methyl group | Lower cytotoxicity compared to chlorinated version |

Study on Antimicrobial Activity

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL against various strains.

Study on Anticancer Effects

In another investigation by [Author et al., Year], the cytotoxic effects were assessed using MTT assays on cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM for breast cancer cells.

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-2-sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTJLYBMQJZUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448381 | |

| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23081-12-1 | |

| Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.